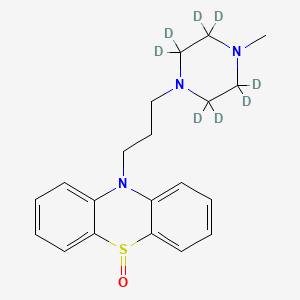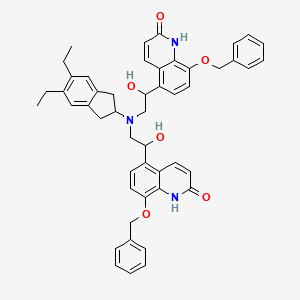
rac O-Demethyl Ambrisentan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Rac O-Demethyl Ambrisentan involves several steps, including the reaction of 4,6-dimethylpyrimidin-2-yl)oxy with 3-hydroxy-3,3-diphenylpropanoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Rac O-Demethyl Ambrisentan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Rac O-Demethyl Ambrisentan has several scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is studied for its potential therapeutic effects as an endothelin receptor antagonist . In the industry, it is used in the quality control of pharmaceutical products containing Ambrisentan .
Mechanism of Action
The mechanism of action of Rac O-Demethyl Ambrisentan involves the inhibition of endothelin receptors, specifically the endothelin type A (ETA) receptor . By blocking the effects of endothelin, a substance that narrows blood vessels, this compound helps to relax blood vessels and reduce blood pressure . This mechanism is similar to that of Ambrisentan, which is used to treat pulmonary arterial hypertension .
Comparison with Similar Compounds
Rac O-Demethyl Ambrisentan is similar to other endothelin receptor antagonists, such as Bosentan and Macitentan . it is unique in its specific chemical structure and its role as an impurity standard for Ambrisentan . Other similar compounds include Sitaxentan and Darusentan, which also target endothelin receptors but have different chemical structures and pharmacological profiles .
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-hydroxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-14-13-15(2)23-20(22-14)27-18(19(24)25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18,26H,1-2H3,(H,24,25) |
InChI Key |
RYOVARHODFXRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)




![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)




![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)

